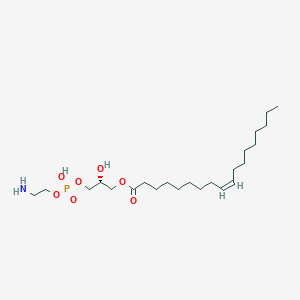

1-(9Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine

Descripción general

Descripción

1-Oleoil-2-hidroxi-sn-glicero-3-fosfatidiletanolamina es un lisofosfolípido de origen natural y un análogo de la lisofosfatidiletanolamina plasmalógeno . Es un compuesto zwitteriónico que se obtiene por la transferencia de un protón desde el grupo amino al grupo fosfato . Este compuesto es conocido por su papel en varios procesos biológicos, incluyendo la señalización celular y la dinámica de las membranas .

Métodos De Preparación

1-Oleoil-2-hidroxi-sn-glicero-3-fosfatidiletanolamina se puede sintetizar a través de varios métodos. Una ruta sintética común implica la reacción de ácido oleico con fosfatidiletanolamina bajo condiciones específicas . La reacción generalmente requiere un catalizador y se lleva a cabo bajo protección de nitrógeno para evitar la oxidación . Los métodos de producción industrial a menudo implican la extracción y purificación del compuesto a partir de fuentes naturales, como los tejidos animales .

Análisis De Reacciones Químicas

1-Oleoil-2-hidroxi-sn-glicero-3-fosfatidiletanolamina experimenta varias reacciones químicas, que incluyen:

Reducción: Las reacciones de reducción generalmente involucran agentes reductores como el borohidruro de sodio.

Sustitución: Las reacciones de sustitución pueden ocurrir con reactivos como los halógenos o los agentes alquilantes.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen solventes como el cloroformo y el metanol, y temperaturas de reacción que varían desde la temperatura ambiente hasta los 100 °C . Los principales productos formados a partir de estas reacciones incluyen derivados oxidados o reducidos del compuesto original .

Aplicaciones Científicas De Investigación

Biological Research

Cell Signaling

Oleoyl-PE is known to activate lysophosphatidic acid receptors, leading to increased intracellular calcium levels. This mechanism is crucial in various cellular responses, including proliferation and migration. Studies have shown that it can influence multiple signaling pathways, making it a valuable tool in research on cell behavior and function.

Neuroprotective Effects

Research indicates that Oleoyl-PE can protect neuronal cells from oxidative stress, which may offer therapeutic avenues for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Its ability to modulate inflammatory pathways further supports its potential use in treating conditions characterized by neuroinflammation.

Inflammatory Response Modulation

Oleoyl-PE has been shown to modulate inflammatory responses, suggesting its potential application in the treatment of inflammatory diseases such as arthritis and colitis. This property is particularly relevant in developing new anti-inflammatory therapies.

Pharmaceutical Applications

Drug Delivery Systems

The compound is utilized in the formulation of lipid-based drug delivery systems. Its amphiphilic nature allows it to form liposomes, which can encapsulate drugs and facilitate their delivery to target cells . This application is critical in the development of novel therapeutics, including mRNA vaccines and cancer therapies.

Therapeutic Agents

Due to its biological activities, Oleoyl-PE has potential therapeutic applications in treating various conditions, including metabolic disorders and cancer. Its role in promoting cell proliferation and migration makes it a candidate for further investigation in cancer biology.

Industrial Applications

Cosmetic Industry

Oleoyl-PE is also used as an ingredient in cosmetic formulations due to its ability to enhance skin permeability and improve the delivery of active ingredients. Its biocompatibility makes it suitable for use in topical products aimed at improving skin health.

Research Findings and Case Studies

Numerous studies have investigated the effects of Oleoyl-PE in various contexts:

- Neuronal Cell Studies : Research has demonstrated that Oleoyl-PE can enhance neuronal survival under oxidative stress conditions, indicating its protective role against neurodegeneration.

- Anti-inflammatory Properties : In vitro studies have shown that Oleoyl-PE can reduce pro-inflammatory cytokine production, supporting its potential use as an anti-inflammatory agent.

- Cancer Cell Migration : Investigations into cancer biology have revealed that Oleoyl-PE promotes the migration of certain cancer cell types, suggesting its involvement in tumor progression.

Mecanismo De Acción

El mecanismo de acción de 1-Oleoil-2-hidroxi-sn-glicero-3-fosfatidiletanolamina implica su interacción con dianas moleculares y vías específicas. Induce aumentos transitorios en los niveles de calcio intracelular al activar los receptores de ácido lisofosfatídico . Esta activación conduce a eventos de señalización posteriores que modulan varios procesos celulares, incluida la inflamación y el metabolismo .

Comparación Con Compuestos Similares

1-Oleoil-2-hidroxi-sn-glicero-3-fosfatidiletanolamina se puede comparar con otros lisofosfolípidos similares, como:

1-Oleoil-2-hidroxi-sn-glicero-3-fosfato: Este compuesto también contiene un grupo oleoil pero difiere en su estructura del grupo fosfato.

1-Oleoil-2-hidroxi-sn-glicero-3-fosfocolina: Similar en estructura, pero contiene un grupo colina en lugar de etanolamina.

La singularidad de 1-Oleoil-2-hidroxi-sn-glicero-3-fosfatidiletanolamina radica en su interacción específica con los receptores de ácido lisofosfatídico y su papel en la modulación de los niveles de calcio intracelular .

Actividad Biológica

1-(9Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine (commonly referred to as Oleoyl-PE) is a lysophospholipid that plays a significant role in various biological processes. This compound is an analog of phosphatidylethanolamine (PE) and is characterized by its unsaturated fatty acid chain, which influences its biological activity, particularly in cell signaling and membrane dynamics.

- Chemical Formula : CHNOP

- Molecular Weight : 479.6 g/mol

- CAS Number : 89576-29-4

- InChI Key : PYVRVRFVLRNJLY-MZMPXXGTSA-N

This compound exerts its biological effects primarily through the following mechanisms:

- Cell Signaling : It is known to activate lysophosphatidic acid receptors, leading to increased intracellular calcium levels. This mechanism is crucial in various cellular responses, including proliferation and migration .

- Membrane Dynamics : As a component of cell membranes, Oleoyl-PE influences membrane fluidity and permeability, which are essential for cellular function and communication .

Biological Activities

The biological activities of this compound can be summarized as follows:

- Neuroprotective Effects : Studies indicate that Oleoyl-PE can protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases .

- Inflammatory Response Modulation : Research shows that this compound can modulate inflammatory pathways, suggesting its potential use in treating inflammatory diseases .

- Cellular Proliferation and Migration : It has been implicated in promoting cell proliferation and migration, which is particularly relevant in cancer biology .

Research Findings and Case Studies

Several studies have investigated the effects of this compound in vitro and in vivo:

- Neuronal Cell Studies :

- Anti-inflammatory Properties :

- Cancer Cell Migration :

Comparative Analysis with Other Compounds

| Compound Name | Molecular Weight | Mechanism of Action | Biological Activity |

|---|---|---|---|

| Oleoyl-PE | 479.6 g/mol | Activates LPA receptors | Neuroprotection, Anti-inflammatory |

| Phosphatidylethanolamine (PE) | 721.0 g/mol | Membrane component | Cell signaling |

| Lysophosphatidic Acid (LPA) | 349.5 g/mol | Receptor activation | Cell proliferation |

Propiedades

Número CAS |

89576-29-4 |

|---|---|

Fórmula molecular |

C23H46NO7P |

Peso molecular |

479.6 g/mol |

Nombre IUPAC |

2-azaniumylethyl [(2R)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropyl] phosphate |

InChI |

InChI=1S/C23H46NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(26)29-20-22(25)21-31-32(27,28)30-19-18-24/h9-10,22,25H,2-8,11-21,24H2,1H3,(H,27,28)/b10-9-/t22-/m1/s1 |

Clave InChI |

PYVRVRFVLRNJLY-MZMPXXGTSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)O |

SMILES isomérico |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])O |

SMILES canónico |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])O |

Descripción física |

Solid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.